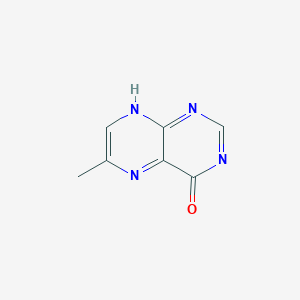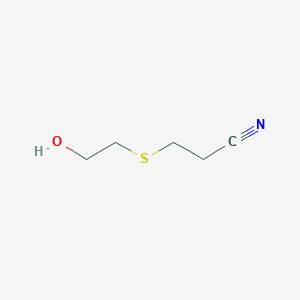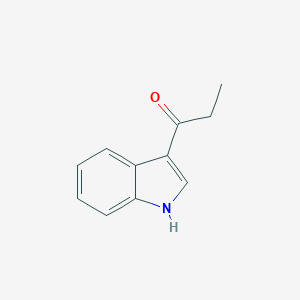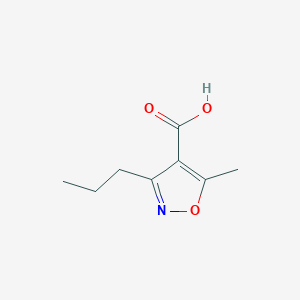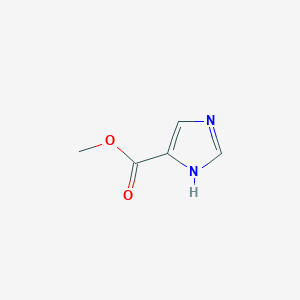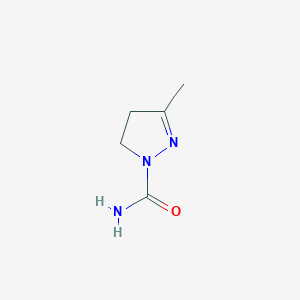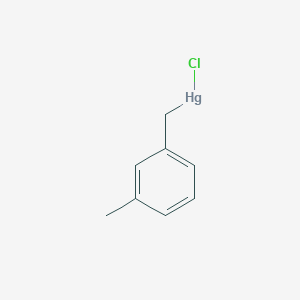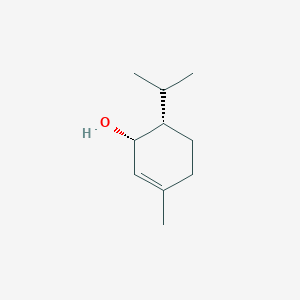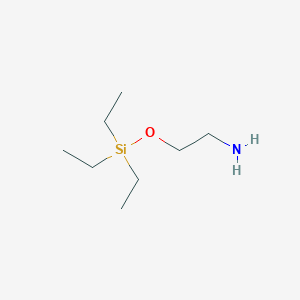
Ethanamine, 2-((triethylsilyl)oxy)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a derivative of ethylamine and is synthesized using a specific method. In We will also discuss its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes involved in inflammation and tumor growth. It may also interact with certain receptors in the brain and nervous system, leading to its neuroprotective effects.
Biochemical and physiological effects:
Research has shown that Ethanamine, 2-((triethylsilyl)oxy)-(9CI) can affect various biochemical and physiological processes in the body. It has been found to reduce the levels of certain inflammatory markers in animal models and can potentially be used in the treatment of inflammatory conditions such as arthritis. Additionally, it has been found to have antioxidant properties and can protect against oxidative stress. Its neuroprotective effects have been attributed to its ability to reduce inflammation and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethanamine, 2-((triethylsilyl)oxy)-(9CI) in lab experiments include its potential applications in the field of medicine and its ability to inhibit specific enzymes involved in inflammation and tumor growth. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications. Additionally, its effects may vary depending on the dosage and administration method, and caution should be exercised when using it in lab experiments.
Direcciones Futuras
Future research on Ethanamine, 2-((triethylsilyl)oxy)-(9CI) can focus on exploring its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies can investigate its mechanism of action and potential interactions with other drugs. Its anti-tumor properties can also be explored further, and its potential use in combination with other chemotherapy drugs can be investigated. Finally, its effects on specific biochemical and physiological processes can be further explored to fully understand its potential applications in the field of medicine.
In conclusion, Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is a chemical compound that has potential applications in the field of medicine. Its synthesis method involves the reaction of ethylamine with triethylsilyl chloride in the presence of a base. It exhibits anti-inflammatory and anti-tumor properties and can potentially be used in the treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications. Its advantages and limitations for lab experiments should be considered when using it in research. Future research can focus on exploring its potential applications in the field of medicine and understanding its mechanism of action.
Métodos De Síntesis
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is synthesized using a specific method that involves the reaction of ethylamine with triethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of Ethanamine, 2-((triethylsilyl)oxy)-(9CI) as a byproduct. This method has been widely used in the synthesis of various chemical compounds.
Aplicaciones Científicas De Investigación
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) has potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that Ethanamine, 2-((triethylsilyl)oxy)-(9CI) can inhibit the growth of certain cancer cells and reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
18419-91-5 |
|---|---|
Nombre del producto |
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) |
Fórmula molecular |
C8H21NOSi |
Peso molecular |
175.34 g/mol |
Nombre IUPAC |
2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C8H21NOSi/c1-4-11(5-2,6-3)10-8-7-9/h4-9H2,1-3H3 |
Clave InChI |
QWJDPMAYVKTBPI-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCN |
SMILES canónico |
CC[Si](CC)(CC)OCCN |
Otros números CAS |
18419-91-5 |
Sinónimos |
2-[(Triethylsilyl)oxy]ethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



